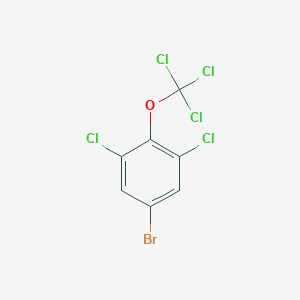![molecular formula C8H18Cl2N2 B1403957 Dihydrochlorure de 2,7-diazaspiro[4.5]décane CAS No. 1334499-87-4](/img/structure/B1403957.png)
Dihydrochlorure de 2,7-diazaspiro[4.5]décane
Vue d'ensemble
Description
2,7-Diazaspiro[4.5]decane dihydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives has been described in several studies . These compounds have been synthesized using a variety of templates including spiropiperidinyl-γ-lactams, spiropiperidinylimide, spiropiperidinylureas, and spiropiperidinylhydantoins . The synthesis process involves the formation of three carbon-carbon bonds in a domino reaction, which includes highly regioselective C-C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of 2,7-Diazaspiro[4.5]decane is characterized by a spirocyclic scaffold . The molecular formula is C8H16N2 , and the compound has a molecular weight of 140.23 g/mol . The InChI code is 1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 .Chemical Reactions Analysis
The chemical reactions involving 2,8-diazaspiro[4.5]decan-1-one derivatives have been studied in the context of their potential as receptor interaction protein kinase 1 (RIPK1) inhibitors . These compounds have shown promising inhibitory activity against RIPK1, with one compound exhibiting an IC50 value of 92 nM .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-Diazaspiro[4.5]decane include a molecular weight of 140.23 g/mol, a topological polar surface area of 24.1 Ų, and a complexity of 124 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
Ce composé est utilisé dans la synthèse de nouveaux composés biologiquement actifs, essentiels à la recherche et au développement pharmaceutiques. Le processus implique des réactifs disponibles dans le commerce et vise à produire des composés présentant une activité biologique significative .
Intermédiaire dans la synthèse du spirotétramate
Il sert d'intermédiaire clé dans la synthèse du spirotétramate, un insecticide utilisé en agriculture. Le processus de synthèse comprend des étapes d'hydrogénation catalytique et d'oxydation, mettant en évidence son rôle dans la création de produits chimiques agricoles rentables et à haut rendement .
Création d'échafaudages de diazaspiro[4.5]décane
Le composé est impliqué dans un processus de synthèse en une étape qui produit des échafaudages de diazaspiro[4.5]décane avec des doubles liaisons exocycliques. Cette réaction domino est remarquable par son couplage carbone-carbone régiosélectif et la formation d'échafaudage spiro .
Mécanisme D'action
Target of Action
Similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been found to inhibit receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases .
Mode of Action
The exact mode of action of 2,7-Diazaspiro[4It’s worth noting that the inhibition of ripk1 kinase activity can block the activation of the necroptosis pathway . This suggests that 2,7-Diazaspiro[4.5]decane dihydrochloride might interact with its targets to prevent cell death.
Biochemical Pathways
The specific biochemical pathways affected by 2,7-Diazaspiro[4If it indeed targets ripk1, it could potentially affect the necroptosis pathway . Necroptosis is a form of programmed cell death that plays a role in various pathological conditions, including inflammatory diseases .
Result of Action
The molecular and cellular effects of 2,7-Diazaspiro[4If it acts as an inhibitor of ripk1, it could potentially prevent necroptosis and thereby reduce inflammation .
Orientations Futures
Future research directions could involve further structural optimization of 2,8-diazaspiro[4.5]decan-1-one derivatives to enhance their potency as RIPK1 inhibitors . The high oral bioavailability and long plasma half-life of these compounds suggest their potential for development into effective therapeutic agents .
Analyse Biochimique
Biochemical Properties
2,7-Diazaspiro[4.5]decane dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway. This interaction is crucial for its potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
2,7-Diazaspiro[4.5]decane dihydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . By inhibiting RIPK1, 2,7-Diazaspiro[4.5]decane dihydrochloride prevents necroptosis, thereby protecting cells from programmed cell death. This effect on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 2,7-Diazaspiro[4.5]decane dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition leads to a decrease in the expression of genes associated with the necroptotic pathway, thereby exerting its protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diazaspiro[4.5]decane dihydrochloride change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2,7-Diazaspiro[4.5]decane dihydrochloride has been observed to maintain its protective effects on cells, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 2,7-Diazaspiro[4.5]decane dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
2,7-Diazaspiro[4.5]decane dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 2,7-Diazaspiro[4.5]decane dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its effects . Understanding the transport mechanisms is essential for predicting the compound’s distribution and optimizing its delivery to target sites.
Subcellular Localization
2,7-Diazaspiro[4.5]decane dihydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other biomolecules involved in the necroptotic pathway . This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Propriétés
IUPAC Name |
2,9-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(6-9-4-1)3-5-10-7-8;;/h9-10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVPDCZMCURSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857103 | |
| Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-87-4 | |
| Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)





![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)

![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)
![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)

